1(3H)-Isobenzofuranone, 3-[(3,5-dimethylphenyl)amino]-
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Overview
Description
1(3H)-Isobenzofuranone, 3-[(3,5-dimethylphenyl)amino]- is an organic compound that belongs to the class of isobenzofuranones This compound is characterized by the presence of an isobenzofuranone core structure with an amino group substituted by a 3,5-dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1(3H)-Isobenzofuranone, 3-[(3,5-dimethylphenyl)amino]- can be achieved through several synthetic routes. One common method involves the acylation of 5,7-di(tert-butyl)-2-{5,8-dimethyl-4-[(3,5-dimethylphenyl)amino]quinolin-2-yl}-3-[(3,5-dimethylphenyl)amino]tropone . The reaction conditions typically include the use of acylating agents and appropriate solvents under controlled temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis has been explored to enhance reaction efficiency and reduce production time .
Chemical Reactions Analysis
Types of Reactions
1(3H)-Isobenzofuranone, 3-[(3,5-dimethylphenyl)amino]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of 1(3H)-Isobenzofuranone, 3-[(3,5-dimethylphenyl)amino]- involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The compound’s structure allows it to interact with various biological molecules, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone: This compound is used as a versatile solvent in various chemical reactions.
2-{2-[(3,5-dimethylphenyl)amino]pyrimidin-4-yl}-N-[(1S)-2-hydroxy-1-methylethyl]-4-methyl-1,3-thiazole-5-carboxamide: Known for its pharmaceutical applications.
Uniqueness
1(3H)-Isobenzofuranone, 3-[(3,5-dimethylphenyl)amino]- stands out due to its unique isobenzofuranone core structure and the presence of a 3,5-dimethylphenyl amino group
Properties
Molecular Formula |
C16H15NO2 |
---|---|
Molecular Weight |
253.29 g/mol |
IUPAC Name |
3-(3,5-dimethylanilino)-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C16H15NO2/c1-10-7-11(2)9-12(8-10)17-15-13-5-3-4-6-14(13)16(18)19-15/h3-9,15,17H,1-2H3 |
InChI Key |
RVFFJADSRQKRQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)NC2C3=CC=CC=C3C(=O)O2)C |
Origin of Product |
United States |
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